molecular formula C15H22O5S B259525 Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate

Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate

Cat. No. B259525
M. Wt: 314.4 g/mol
InChI Key: YVJSYZDPQXZUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate (DTT) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. DTT is a spirocyclic lactone that contains a thiazolidine ring and two ester groups. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for many applications in the field of medicine and biology.

Mechanism of Action

Further studies on the mechanism of action of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate could lead to a better understanding of its effects and potential applications in scientific research.

Advantages and Limitations for Lab Experiments

Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate can be synthesized in high purity, allowing for accurate and reproducible results in lab experiments.
2. Stable: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate is stable under a wide range of conditions, making it a suitable reagent for many experiments.
3. Low Toxicity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has low toxicity, making it a safer alternative to other reducing agents, such as dithiothreitol (Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate).
Some of the limitations of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate include:
1. Sensitivity to Oxygen: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate is sensitive to oxygen, and its reducing activity can be rapidly lost in the presence of oxygen.
2. pH Sensitivity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate is pH-sensitive, and its reducing activity can be affected by changes in pH.
3. Light Sensitivity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate is sensitive to light, and its reducing activity can be affected by exposure to light.

Future Directions

There are several future directions for the use of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate in scientific research. Some of these include:
1. Development of New Antioxidant Therapies: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate's strong antioxidant activity makes it a promising candidate for the development of new antioxidant therapies for the treatment of oxidative stress-related diseases.
2. Development of New Anti-inflammatory Therapies: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate's anti-inflammatory activity makes it a potential candidate for the development of new anti-inflammatory therapies for the treatment of inflammatory diseases.
3. Development of New Cancer Therapies: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate's anticancer activity makes it a promising candidate for the development of new cancer therapies.
4. Optimization of

Synthesis Methods

Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 2-methyl-3-butanone with thiourea to form the thiazolidine ring, followed by esterification with dimethyl oxalate to produce the final product. The synthesis method has been well-established and optimized, allowing for the efficient production of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate in large quantities.

Scientific Research Applications

Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has been widely used in scientific research due to its unique chemical structure and properties. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for many applications in the field of medicine and biology. Some of the scientific research applications of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate include:
1. Antioxidant Activity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has been shown to exhibit strong antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
2. Anti-inflammatory Activity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anticancer Activity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has been shown to exhibit anticancer activity, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate

Molecular Formula

C15H22O5S

Molecular Weight

314.4 g/mol

IUPAC Name

dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate

InChI

InChI=1S/C15H22O5S/c1-13(2)12(18)14(3,4)15(13)9(11(17)20-6)8(7-21-15)10(16)19-5/h8-9H,7H2,1-6H3

InChI Key

YVJSYZDPQXZUTG-UHFFFAOYSA-N

SMILES

CC1(C(=O)C(C12C(C(CS2)C(=O)OC)C(=O)OC)(C)C)C

Canonical SMILES

CC1(C(=O)C(C12C(C(CS2)C(=O)OC)C(=O)OC)(C)C)C

Origin of Product

United States

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